Regioisomer Effects on Photocleavage
The quantum yield (Φrad) for photoinduced C-S bond cleavage in a 2-naphthyl phenyl ketone derivative (NBPS) is 0.1, which is an order of magnitude lower than the near-unity yield (Φrad = 1.0) observed for its 1-naphthyl regioisomer (BNMPS) under specific excitation conditions [1]. This demonstrates that the position of the naphthyl attachment is not a minor structural variation but a critical determinant of photochemical efficiency.
| Evidence Dimension | Quantum yield (Φrad) of phenyl thiyl radical formation from C-S bond photocleavage |
|---|---|
| Target Compound Data | Φrad = 0.1 (for p-(2-naphthoyl)benzyl phenyl sulfide, NBPS) |
| Comparator Or Baseline | Φrad(S1) = 1.0 (for 4-benzoyl-1-naphthylmethyl phenyl sulfide, BNMPS, 1-naphthyl regioisomer) |
| Quantified Difference | 10-fold difference (0.1 vs. 1.0) |
| Conditions | Laser flash photolysis in solution at room temperature; excitation into S1 state |
Why This Matters
This data is crucial for applications like photoinitiation or photolithography, where radical generation efficiency directly impacts process speed and material properties; selecting the wrong regioisomer would result in a 90% loss of performance.
- [1] Yamaji, M., Ogasawara, M., Inomata, S., Nakajima, S., Tero-Kubota, S., Tobita, S., & Marciniak, B. (2006). Effects of Localized Triplet Exciton on Reactivity of Photoinduced ω-Bond Dissociation in Naphthyl Phenyl Ketones Having π,π* Lowest Triplet (T1) States Studied by Laser Flash Photolysis. The Journal of Physical Chemistry A, 110(37), 10708-10714. View Source
